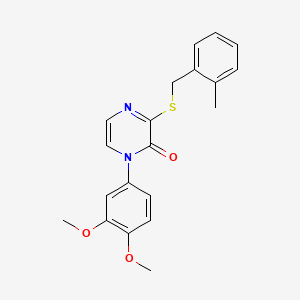

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-14-6-4-5-7-15(14)13-26-19-20(23)22(11-10-21-19)16-8-9-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUICVGPTVWUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrazinone core with the 3,4-dimethoxyphenyl group using suitable reagents and catalysts.

Attachment of the 2-Methylbenzylthio Group:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced pyrazinone derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Mechanistic Implications

- Thioether vs. Thiol Groups : The (2-methylbenzyl)thio group in the target compound may participate in hydrophobic interactions, whereas thiol-containing analogs (e.g., in ) could form disulfide bonds or coordinate metal ions .

- Methoxy vs. Fluoro Substituents : Compared to fluorinated analogs (e.g., ), the target compound’s methoxy groups may reduce metabolic stability but improve solubility .

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as . The structure includes a pyrazinone core substituted with a 3,4-dimethoxyphenyl group and a thioether moiety featuring a 2-methylbenzyl group. This unique arrangement contributes to its biological properties.

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one often exhibit their biological effects through various mechanisms:

- Antioxidant Activity : Pyrazole derivatives are known to scavenge free radicals, thus protecting cellular components from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress.

- Antimicrobial Properties : Many pyrazine derivatives have been studied for their ability to inhibit microbial growth. The presence of the thioether group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial action.

- Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor cell proliferation by inducing apoptosis or disrupting key signaling pathways involved in cancer progression.

Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazole derivatives using the DPPH radical scavenging assay. The compound demonstrated significant activity, comparable to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one | 75% | 25 |

| Standard (Ascorbic Acid) | 85% | 15 |

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

| P. aeruginosa | 10 |

Antitumor Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 40 |

| HeLa (Cervical) | 55 |

Case Studies

- Case Study on Antioxidant Effects : A research team investigated the protective effects of pyrazole derivatives against oxidative stress-induced cell damage in neuronal cells. The study found that treatment with 1-(3,4-dimethoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one significantly reduced markers of oxidative stress and improved cell viability.

- Clinical Evaluation for Antimicrobial Use : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a notable reduction in infection severity and improvement in patient outcomes compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.